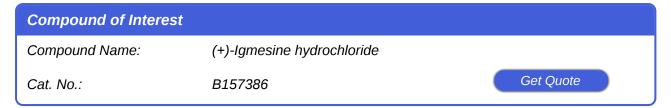


(+)-Igmesine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a selective sigma-1 (σ 1) receptor agonist that has demonstrated significant neuroprotective and antidepressant-like effects in preclinical studies. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and biological activity. It includes a summary of key quantitative data, detailed experimental protocols derived from published research, and a visualization of its proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Molecular Structure and Chemical Properties

(+)-Igmesine hydrochloride is the hydrochloride salt of the dextrorotatory enantiomer of Igmesine. Its chemical and physical properties are summarized in the table below.



Property	Value	
IUPAC Name	(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride	
CAS Number	130152-35-1	
Molecular Formula	C23H30CIN	
Molecular Weight	355.9 g/mol	
Canonical SMILES	CCC(CC=CC1=CC=CC1) (C2=CC=CC=C2)N(C)CC3CC3.Cl	
InChI Key	SCHQQPAJNUHKSV-RSGUCCNWSA-N	

Biological Activity and Quantitative Data

(+)-Igmesine is a potent and selective agonist for the sigma-1 (σ 1) receptor, with significantly lower affinity for the sigma-2 (σ 2) receptor. The σ 1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.

The binding affinity and functional activity of **(+)-Igmesine hydrochloride** have been characterized in several studies. Key quantitative data are presented in the table below.

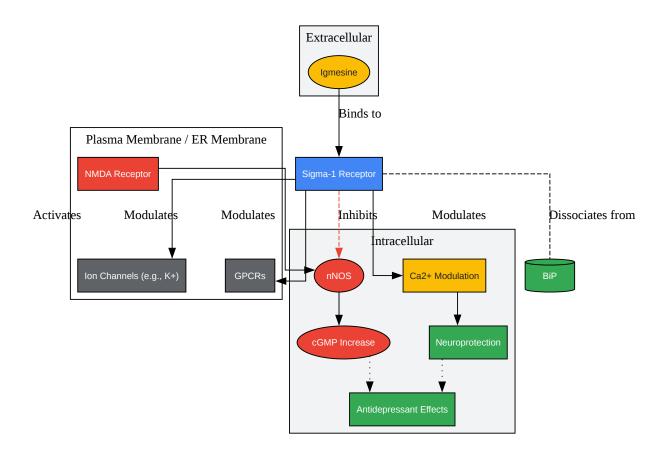
Parameter	Value	Species/System	Reference(s)
Kd (σ1 receptor)	19.1 nM	Rat brain	[1]
IC50 (σ2 receptor)	> 1000 nM	-	[1]
IC50 (NMDA-induced cGMP increase)	~100 nM	-	[1]

Signaling Pathway

As a $\sigma 1$ receptor agonist, **(+)-Igmesine hydrochloride** is proposed to exert its effects by modulating the sigma-1 receptor signaling pathway. Upon binding of (+)-Igmesine, the $\sigma 1$ receptor is thought to dissociate from its chaperone protein, BiP (Binding immunoglobulin



protein), and translocate to various intracellular sites to interact with and modulate the function of target proteins. This includes the regulation of calcium homeostasis, modulation of ion channels (such as K+ channels), and interaction with G-protein coupled receptors. These actions ultimately contribute to its observed neuroprotective and antidepressant effects by interfering with pathways like the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]



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Caption: Proposed signaling pathway of (+)-Igmesine hydrochloride.



Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **(+)-Igmesine hydrochloride**, based on established methodologies in the field.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines the determination of the binding affinity (Kd) of **(+)-Igmesine hydrochloride** for the σ 1 receptor in rat brain homogenates.

Materials:

- Rat brain tissue
- Tris-HCl buffer (50 mM, pH 7.4)
- --INVALID-LINK---pentazocine (radioligand)
- (+)-Igmesine hydrochloride (unlabeled ligand)
- Haloperidol (for non-specific binding determination)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare a crude membrane fraction from rat brain tissue by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.
- Resuspend the pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 200-300 μ g/tube .
- For saturation binding, incubate the membrane preparation with increasing concentrations of --INVALID-LINK---pentazocine. For competition binding, incubate with a fixed concentration



of --INVALID-LINK---pentazocine and increasing concentrations of unlabeled **(+)-Igmesine hydrochloride**.

- Define non-specific binding by adding a high concentration of haloperidol to a parallel set of tubes.
- Incubate the samples at 37°C for 90 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Analyze the data using non-linear regression analysis to determine the Kd and Bmax (for saturation) or Ki (for competition).

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol describes the use of the FST in mice to evaluate the antidepressant-like effects of **(+)-Igmesine hydrochloride**.[3][4][5]

Materials:

- Male Swiss mice (or other appropriate strain)
- Cylindrical glass beakers (25 cm height, 10 cm diameter)
- Water (23-25°C)
- (+)-Igmesine hydrochloride solution
- Vehicle control (e.g., saline)
- Video recording equipment (optional)

Procedure:



- Administer (+)-Igmesine hydrochloride or vehicle to the mice via intraperitoneal (i.p.)
 injection 30 minutes before the test.
- Fill the beakers with water to a depth of 15 cm.
- Gently place each mouse individually into a beaker.
- The total duration of the test is 6 minutes.[4][6]
- Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[4][6]
- After the test, remove the mice from the water, dry them, and return them to their home cages.
- Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Measurement of NMDA-induced cGMP Increase

This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated signaling by **(+)-Igmesine hydrochloride** in brain tissue slices.[2][7][8]

Materials:

- Rat or mouse brain slices (e.g., hippocampus or cerebellum)
- Artificial cerebrospinal fluid (aCSF)
- N-Methyl-D-aspartate (NMDA)
- (+)-Igmesine hydrochloride
- cGMP enzyme immunoassay (EIA) kit
- Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:



- Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.
- Pre-incubate the slices with various concentrations of **(+)-Igmesine hydrochloride** or vehicle for a defined period (e.g., 15-30 minutes). Including a phosphodiesterase inhibitor in the incubation medium can enhance the cGMP signal.
- Stimulate the slices with a fixed concentration of NMDA for a short duration (e.g., 2-5 minutes).
- Terminate the reaction by rapidly homogenizing the slices in an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and extract cGMP.
- Centrifuge the homogenates and collect the supernatant.
- Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.
- Determine the IC50 value for **(+)-Igmesine hydrochloride**'s inhibition of the NMDA-induced cGMP increase by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion

(+)-Igmesine hydrochloride is a well-characterized selective $\sigma 1$ receptor agonist with demonstrated potential in preclinical models of neurological and psychiatric disorders. Its mechanism of action, centered on the modulation of the $\sigma 1$ receptor signaling pathway, offers a promising avenue for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound.

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